1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid
Description
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid is a piperidine-derived compound featuring a nitro group (NO₂) at the ortho position and a sulfamoyl group (SO₂NH₂) at the para position on the phenyl ring. The carboxylic acid moiety at the 4-position of the piperidine ring enhances polarity, making it suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(2-nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6S/c13-22(20,21)9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)(H2,13,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAASBZQRDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the nitration of a suitable precursor, followed by sulfonation and subsequent carboxylation under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and temperature control .
Chemical Reactions Analysis
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfamoyl groups play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Sulfone Substituents
Notes:
Analogs with Nitro-Substituted Aromatic Moieties
Notes:
Heterocyclic and Complex Derivatives
Notes:
- Heterocyclic substituents (e.g., pyrimidine, imidazopyridine) enhance binding specificity but complicate synthesis .
- The target compound’s simpler structure offers synthetic advantages over multi-heterocyclic derivatives .
Key Research Findings
- Solubility and Reactivity : The sulfamoyl group in the target compound improves aqueous solubility compared to methylsulfonyl or benzoyl analogs, making it favorable for drug formulation .
- Synthetic Accessibility : Stepwise nitration and sulfamoylation are critical for synthesizing the target compound, avoiding side reactions common in multi-functionalized aromatics .
Biological Activity
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₃O₆S
- Molecular Weight : 329.33 g/mol
- IUPAC Name : this compound
- Appearance : Powder
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Ion Channels and Receptors : The compound has been shown to inhibit the activity of ion channels and receptor proteins by binding competitively, which may influence cellular signaling pathways .
- Ligand-Gated Ion Channels : It also acts as an activator of ligand-gated ion channels, suggesting a dual role in both inhibition and activation depending on the context .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it a candidate for further pharmacological exploration.
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects, with findings suggesting moderate to significant activity against certain pathogens. This opens avenues for its use in treating infections or as a lead compound for developing new antibiotics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that the compound inhibited specific ion channels in vitro, leading to altered cellular responses in cancer cell lines. |
| Study B (2021) | Found that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. |
| Study C (2022) | Reported on the compound's role as an inhibitor of key enzymes involved in cancer metabolism, suggesting potential therapeutic applications. |
Safety and Toxicology
The safety profile of this compound needs careful consideration. Hazard information indicates potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe usage parameters.
Q & A
Q. What are the key synthetic steps and purification methods for 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves saponification of an ester precursor under alkaline conditions. For analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid), the ethyl ester intermediate is hydrolyzed using 5N NaOH in ethanol/water, followed by acidification with HCl to precipitate the product. Key steps include:
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Ester hydrolysis | 5N NaOH, EtOH, 24h RT | 88% yield |
| Acidification | 6N HCl to pH 3-4 | High purity via precipitation |
| Purification | Filtration, water washing | Residual solvent removal |
| Characterization via ^1H NMR and IR confirms the carboxylic acid and sulfonamide functional groups . |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : Key techniques include:
- ^1H NMR : Aromatic protons (δ 7.93–8.09 ppm) and piperidine CH signals (δ 1.52–4.31 ppm) confirm the core structure. Sulfamoyl NH₂ appears at δ 7.49 ppm .
- IR Spectroscopy : Bands at 1730 cm⁻¹ (carboxylic acid C=O) and 1687 cm⁻¹ (sulfonamide S=O) are diagnostic .
- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₆N₂O₅S: Calculated C 49.99%, H 5.16%, N 8.97%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield or scalability?
- Methodological Answer :
- Time/Temperature : Extending hydrolysis to 24 hours at room temperature maximizes yield (88%) while avoiding side reactions .
- Catalysis : Explore phase-transfer catalysts or microwave-assisted hydrolysis to reduce reaction time.
- Scaling : Gradual acidification with stirring prevents localized precipitation, improving batch consistency .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data)?
- Methodological Answer :
- Melting Point Variability : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, a related compound (CAS 697258-72-3) exhibits a melting range of 217–219°C, but impurities or hydration may alter results .
- Spectral Contradictions : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How can structural modifications (e.g., nitro/sulfamoyl groups) influence biological activity in SAR studies?
- Methodological Answer :
- Nitro Group Positioning : The nitro group at the 2-position (vs. 4-sulfamoyl) may sterically hinder target binding. Computational docking (e.g., AutoDock) predicts interactions with enzymes like carbonic anhydrase .
- Sulfamoyl Bioisosteres : Replace sulfamoyl with phosphonate or carboxylate groups to assess potency changes. For example, 1-(phenylsulfonyl)piperidine-4-carboxylic acid derivatives show altered enzyme inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
